molecular formula C24H21N3O B11559179 2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide

2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide

Cat. No.: B11559179
M. Wt: 367.4 g/mol
InChI Key: FRHVKDDXBDZJIF-YZSQISJMSA-N
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Description

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide is an organic compound that features a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide typically involves the reaction of naphthalene derivatives with hydrazides under specific conditions. One common method includes the condensation reaction between naphthylamine and acetohydrazide derivatives in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and pH levels to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, reduced naphthylamine compounds, and various substituted naphthalene derivatives .

Scientific Research Applications

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(naphthalen-2-YL)ethylidene]acetohydrazide involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C24H21N3O/c1-17(20-14-13-18-7-2-3-9-21(18)15-20)26-27-24(28)16-25-23-12-6-10-19-8-4-5-11-22(19)23/h2-15,25H,16H2,1H3,(H,27,28)/b26-17+

InChI Key

FRHVKDDXBDZJIF-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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